7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-nitrophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-NITROPHENOXY)ACETATE is a complex organic compound that features both benzoxathiol and nitrophenoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-NITROPHENOXY)ACETATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as hydrogen bromide or boron tribromide to facilitate the demethylation and subsequent substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-NITROPHENOXY)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Nucleophilic and electrophilic aromatic substitution reactions are common for modifying the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen bromide, boron tribromide, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine-substituted compounds.
Scientific Research Applications
7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-NITROPHENOXY)ACETATE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s functional groups make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-NITROPHENOXY)ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylphenyl 2-(4-nitrophenoxy)acetate
- Methyl 4-(4-nitrophenoxy)benzoate
- 2-(4-Nitrophenoxy)ethyl methacrylate
Uniqueness
7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-NITROPHENOXY)ACETATE is unique due to the presence of both benzoxathiol and nitrophenoxy groups, which impart specific chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .
Properties
Molecular Formula |
C22H15NO7S |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
[7-(4-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-nitrophenoxy)acetate |
InChI |
InChI=1S/C22H15NO7S/c1-13-2-4-14(5-3-13)18-10-17(11-19-21(18)30-22(25)31-19)29-20(24)12-28-16-8-6-15(7-9-16)23(26)27/h2-11H,12H2,1H3 |
InChI Key |
HKDQOOBNJLPMBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=C(C=C4)[N+](=O)[O-])SC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.